![molecular formula C10H13NO2 B6603171 N-Methoxy-3-phenylpropanamide CAS No. 23601-49-2](/img/structure/B6603171.png)
N-Methoxy-3-phenylpropanamide
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Overview
Description
N-Methoxy-3-phenylpropanamide, also known as NMPPA, is an organic compound that is composed of a phenyl group attached to a methoxy group and a propanamide group. It is a versatile compound that has been used in a variety of scientific applications, including as a synthetic intermediate in organic synthesis and as a reagent in biochemistry.
Scientific Research Applications
N-Methoxy-3-phenylpropanamide has a variety of scientific research applications. It has been used as a synthetic intermediate in organic synthesis, as a reagent in biochemistry, and as a catalyst in organic reactions. It has also been used as a reactant in the synthesis of other organic compounds, such as 4-methoxy-3-phenylpropanamide and 4-chloro-2-methoxy-3-phenylpropanamide.
Mechanism of Action
N-Methoxy-3-phenylpropanamide is an organic compound that is composed of a phenyl group attached to a methoxy group and a propanamide group. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. N-Methoxy-3-phenylpropanamide has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
N-Methoxy-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects. It has also been shown to have anti-oxidant and anti-microbial effects. In addition, N-Methoxy-3-phenylpropanamide has been shown to have neuroprotective and neuroregenerative effects.
Advantages and Limitations for Lab Experiments
N-Methoxy-3-phenylpropanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic and has low volatility. However, there are some limitations to its use in lab experiments. It is not very soluble in organic solvents, and it can react with other compounds, leading to unwanted side reactions.
Future Directions
N-Methoxy-3-phenylpropanamide has a number of potential future applications. It could be used as a drug to treat inflammatory diseases and cancer, as an antioxidant to reduce oxidative stress, and as an antimicrobial to treat bacterial and fungal infections. It could also be used as a neuroprotective agent to protect neurons from damage and as a neuroregenerative agent to promote the regeneration of neurons. Additionally, N-Methoxy-3-phenylpropanamide could be used to develop new organic synthesis reactions, as a reagent in biochemistry, and as a catalyst in organic reactions.
Synthesis Methods
N-Methoxy-3-phenylpropanamide can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloropropanamide with methanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction yields N-Methoxy-3-phenylpropanamide in a yield of up to 95%. Another method involves the reaction of 3-chloropropanamide with dimethylformamide and a base catalyst, such as potassium carbonate or sodium hydroxide. This method yields N-Methoxy-3-phenylpropanamide in a yield of up to 97%.
properties
IUPAC Name |
N-methoxy-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIQGDRQJPMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550809 |
Source
|
Record name | N-Methoxy-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-3-phenylpropanamide | |
CAS RN |
23601-49-2 |
Source
|
Record name | N-Methoxy-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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